N,N-dimethylprop-2-ynamide
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Overview
Description
N,N-Dimethylprop-2-ynamide is an organic compound with the molecular formula C5H7NO. It is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Pharmacokinetics
It is known that the compound is soluble in polar solvents, which suggests it may be well-absorbed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and warrants further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-dimethylprop-2-ynamide For instance, the compound’s solubility in polar solvents suggests that it may be more effective in aqueous environments Additionally, its stability may be affected by factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylprop-2-ynamide can be synthesized through several methods. One common approach involves the dehydrohalogenation of substituted enamides. For instance, chloroalkenylurea, generated from secondary acetamide and phosgene immonium chloride, undergoes dehydrochlorination at room temperature with potassium tert-butoxide to afford N-alkynylurea, which can be further processed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N-Dimethylprop-2-ynamide has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the construction of multifunctional compounds and complex architectures.
Drug Discovery: The compound is used in the synthesis of biologically relevant molecules and potential pharmaceuticals.
Peptide Synthesis: this compound is employed in the synthesis of simple amides, dipeptides, and peptide fragments.
Nanotechnology: It is explored for applications in nanotechnology, such as improving food quality and developing new packaging materials.
Textile Industry: The compound may be used in dyeing processes and the creation of wrinkle-resistant fabrics.
Comparison with Similar Compounds
N,N-Dimethylpropiolamide: Similar in structure but with different reactivity and applications.
N,N-Dimethyl-2-propanamine: Another related compound with distinct chemical properties.
Uniqueness: N,N-Dimethylprop-2-ynamide stands out due to its strongly polarized triple bond, which allows for unique chemical transformations not easily achievable with other compounds. Its versatility in organic synthesis and wide range of applications make it a valuable tool in both research and industry .
Properties
IUPAC Name |
N,N-dimethylprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-5(7)6(2)3/h1H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYABMBZLFIIBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2682-34-0 |
Source
|
Record name | N,N-dimethylprop-2-ynamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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